molecular formula C18H15FN4O3S2 B2684446 N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 868974-67-8

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No. B2684446
CAS RN: 868974-67-8
M. Wt: 418.46
InChI Key: FZNROAZSMWWJGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Compound X can be synthesized through a multistep process. One approach involves the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various benzaldehydes substituted at position 4. The reaction yields derivatives of Compound X, which can be further purified and characterized .

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the potential antimicrobial efficacy of compounds related to N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide. For example, Desai, Rajpara, and Joshi (2013) synthesized and screened a series of derivatives for in vitro antibacterial and antifungal activities, showcasing their potential in combating microbial diseases. This suggests the compound's relevance in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Cancer Therapy Applications

The compound's structural features and derivatives are being explored for cancer therapy. One study by Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives with significant potential in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and a high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Interaction Studies

The compound and its related derivatives have also been used in studying molecular interactions. Karabulut et al. (2014) prepared derivatives and characterized their molecular structure through various spectroscopic techniques, contributing to the understanding of intermolecular interactions. This research aids in the design of molecules with specific properties for scientific and therapeutic applications (Karabulut et al., 2014).

properties

IUPAC Name

N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-26-14-7-2-4-11(8-14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-6-3-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNROAZSMWWJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

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